Isoquinoline

Übersicht

Beschreibung

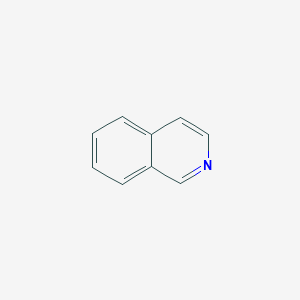

Isochinolin ist eine heterozyklische aromatische organische Verbindung, die aus einem Benzolring besteht, der mit einem Pyridinring verschmolzen ist. Es ist ein Strukturisomer von Chinolin, wobei das Stickstoffatom an der zweiten Position der Ringstruktur liegt. Isochinolin ist bei Raumtemperatur eine farblose, hygroskopische Flüssigkeit mit einem durchdringenden, unangenehmen Geruch. Es ist eine schwache Base und löslich in organischen Lösungsmitteln wie Ethanol, Aceton und Diethylether .

Herstellungsmethoden

Isochinolin kann durch verschiedene Verfahren synthetisiert werden, wobei die Pomeranz-Fritsch-Reaktion die gängigste ist. Diese Reaktion beinhaltet die Kondensation von Benzaldehyd und Aminoacetaldehyd unter sauren Bedingungen zur Bildung von Isochinolin. Weitere Verfahren umfassen die Bischler-Napieralski-Reaktion, die Beta-Phenylethylamin unter Säure-Katalyse cyclisiert, und die Pictet-Spengler-Reaktion, die die Kondensation von Beta-Phenylethylamin mit einem Aldehyd oder Keton beinhaltet .

Die industrielle Herstellung von Isochinolin erfolgt typischerweise durch Extraktion aus Steinkohlenteer, wobei es durch fraktionierte Kristallisation des Säure-Sulfats isoliert wird. Dieses Verfahren nutzt die Tatsache aus, dass Isochinolin basischer ist als Chinolin, was eine selektive Extraktion ermöglicht .

Vorbereitungsmethoden

Isoquinoline can be synthesized through several methods, with the most common being the Pomeranz-Fritsch reaction. This reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to form this compound. Other methods include the Bischler-Napieralski reaction, which cyclizes beta-phenylethylamine under acid catalysis, and the Pictet-Spengler reaction, which involves the condensation of beta-phenylethylamine with an aldehyde or ketone .

Industrial production of this compound typically involves the extraction from coal tar, where it is isolated by fractional crystallization of the acid sulfate. This method exploits the fact that this compound is more basic than quinoline, allowing for selective extraction .

Analyse Chemischer Reaktionen

Isochinolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isochinolin kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu Isochinolin-N-Oxid oxidiert werden.

Reduktion: Die Reduktion von Isochinolin kann Tetrahydroisochinolin ergeben, das mit Reduktionsmitteln wie Lithiumaluminiumhydrid erhalten wird.

Substitution: Isochinolin kann elektrophilen Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung unterliegen, typischerweise am Benzolring. .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Isoquinoline and its derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological activities.

Anticancer Properties

This compound derivatives have been studied extensively for their anticancer effects. Notable compounds include:

- Noscapine : Demonstrated efficacy against various cancer types by disrupting microtubule dynamics and inducing apoptosis in cancer cells. Preclinical studies suggest its potential as a therapeutic agent for melanoma and squamous cell carcinoma .

- Emetine : Known for its use in treating amoebiasis, it has shown potent anticancer activity by inhibiting protein synthesis in cancer cells .

A recent study highlighted the cytotoxic activity of this compound alkaloids against human cancer cell lines, indicating higher potency than standard chemotherapeutic drugs .

Antimicrobial Activity

This compound derivatives exhibit significant antimicrobial properties:

- Berberine : Demonstrated broad-spectrum activity against bacteria, fungi, and parasites. It disrupts microbial cell membranes and inhibits metabolic processes, making it a candidate for developing new antimicrobial agents .

- This compound Sulfonamides : Identified as allosteric inhibitors of DNA gyrase with antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli .

Analgesic and Anti-inflammatory Uses

This compound compounds like berberine have shown promise in treating inflammatory diseases such as arthritis and inflammatory bowel disease by inhibiting pro-inflammatory cytokines .

Biotechnological Applications

The biosynthetic pathways of this compound alkaloids in plants offer opportunities for biotechnological applications. Researchers are exploring bioengineered organisms capable of producing this compound derivatives on an industrial scale, providing sustainable sources for pharmaceutical applications .

Material Science Applications

This compound derivatives are utilized in material science due to their unique chemical properties:

- Polymers and Copolymers : this compound-based materials have been explored for creating conductive materials, optical materials, and sensors. Their tailored chemical structures allow for specific electrical and optical properties .

- Metal-Organic Frameworks (MOFs) : this compound derivatives serve as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery .

Agricultural Applications

This compound compounds are also used in agriculture:

- Pesticides : Isoquinolines are employed in the manufacture of insecticides and fungicides, contributing to pest management strategies .

- Corrosion Inhibitors : They are used to prevent corrosion in various agricultural equipment and structures .

Case Studies

Wirkmechanismus

Isoquinoline exerts its effects through various mechanisms, depending on the specific derivative and application. For instance, this compound alkaloids can reduce intracellular calcium overload, reduce oxidative damage, activate autophagy, and inhibit the production of toxic proteins, promoting neuronal regeneration and differentiation . The exact molecular targets and pathways involved vary with the specific this compound derivative.

Vergleich Mit ähnlichen Verbindungen

Isochinolin ähnelt strukturell Chinolin, wobei der Hauptunterschied die Position des Stickstoffatoms in der Ringstruktur liegt. Bei Chinolin befindet sich das Stickstoffatom an der ersten Position, während es bei Isochinolin an der zweiten Position liegt. Dieser Unterschied in der Struktur führt zu Variationen in ihrer chemischen Reaktivität und Anwendung. So wird Chinolin beispielsweise häufig als Lösungsmittel und bei der Synthese von Antimalariamitteln wie Chloroquin verwendet, während Isochinolin häufiger bei der Synthese von Alkaloiden und anderen komplexen organischen Molekülen verwendet wird .

Zu den Verbindungen, die Isochinolin ähneln, gehören:

Chinolin: Ein Strukturisomer mit dem Stickstoffatom an der ersten Position.

Pyridin: Eine einfachere heterozyklische Verbindung mit einem einzigen Stickstoffatom in einem sechsgliedrigen Ring.

Naphthalin: Ein polycyclischer aromatischer Kohlenwasserstoff mit einer Struktur, die Isochinolin ähnelt, aber ohne das Stickstoffatom

Die einzigartige Struktur und Reaktivität von Isochinolin macht es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Isoquinoline, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, focusing on recent research findings, case studies, and data tables that illustrate these activities.

Overview of this compound

This compound is a bicyclic compound derived from benzene and pyridine, classified as a member of the larger this compound alkaloid family. These compounds are known for their pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Over 250 this compound derivatives have been reported to exhibit various bioactivities, making them a focal point in medicinal chemistry.

Key Biological Activities

-

Antitumor Activity

- This compound derivatives such as berberine have shown significant antitumor effects. For instance, berberine has been reported to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., p53, Bax/Bcl-2 ratio) .

- A study demonstrated that berberine inhibited the proliferation of cervical cancer cells (Ca Ski) through the upregulation of reactive oxygen species (ROS) and enhancement of caspase-3 activity .

-

Antibacterial Activity

- This compound compounds exhibit broad-spectrum antibacterial properties. For example, HSN584 and HSN739 demonstrated significant bactericidal activity against Gram-positive bacteria without inducing rapid resistance .

- A review highlighted that various this compound derivatives possess antimicrobial activity against resistant strains, showcasing their potential as therapeutic agents in combating bacterial infections .

- Anti-inflammatory Effects

- Neuroprotective Effects

Case Study 1: Berberine's Antiviral Activity

A study evaluated the antiviral efficacy of berberine against SARS-CoV-2 and influenza viruses. Results indicated that berberine significantly reduced viral loads and improved lung health in infected mice models by interfering with viral replication mechanisms .

Case Study 2: Antibacterial Isoquinolines

In a comparative study of 49 this compound compounds against various bacterial strains, specific derivatives were identified as having potent bactericidal effects. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

Recent Advances

Recent literature has highlighted advancements in the synthetic modification of this compound alkaloids to enhance their biological activities. Novel synthesis techniques have led to the discovery of over 250 new this compound derivatives with promising bioactivities ranging from anticancer to antimicrobial properties .

Eigenschaften

IUPAC Name |

isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21364-46-5 (hydrochloride) | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047644 | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.097-1.103 | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

119-65-3 | |

| Record name | Isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.5 - 26 °C | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.